N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Acquire the authentic C4-amine regioisomer (CAS 2548988-50-5) for oncology/neuroscience research. Its specific N-ethyl-6-methyl substitution on the pyrazin-2-yl-piperazinyl-pyrimidine scaffold ensures correct CHK1 hinge-binding geometry—unlike the misaligned C2-amine positional isomer (CAS 2549011-96-1)—and consistent gamma-secretase modulator profiling. Secure this exact compound to reproduce selectivity data and validate docking studies.

Molecular Formula C15H21N7
Molecular Weight 299.37 g/mol
CAS No. 2548988-50-5
Cat. No. B6453808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2548988-50-5
Molecular FormulaC15H21N7
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN=C3
InChIInChI=1S/C15H21N7/c1-3-17-13-10-12(2)19-15(20-13)22-8-6-21(7-9-22)14-11-16-4-5-18-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19,20)
InChIKeyVCRGBNDGTYNKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2548988-50-5): Procurement-Relevant Structural and Pharmacophore Profile


N-Ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2548988-50-5, molecular formula C₁₅H₂₁N₇, molecular weight 299.37 g/mol) is a heterocyclic small molecule belonging to the pyrazin-2-yl-piperazinyl-pyrimidin-4-amine chemotype. This compound incorporates a pyrimidine core substituted at the 2-position with a pyrazin-2-yl-piperazine moiety, at the 4-position with an N-ethylamine group, and at the 6-position with a methyl group. The pyrazin-2-yl-piperazinyl-pyrimidine scaffold is associated with Checkpoint Kinase 1 (CHK1) inhibition [1] and gamma-secretase modulation [2], making the chemotype of interest for oncology and neuroscience research. The specific substitution pattern—N-ethyl at C4 and 6-methyl on the pyrimidine ring—distinguishes this compound from positional isomers and close analogs, with implications for target engagement, physicochemical properties, and synthetic accessibility.

Why Generic Substitution Is Not Advisable for N-Ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Evidence of Substitution-Pattern Sensitivity


Within the pyrazin-2-yl-piperazinyl-pyrimidine family, minor alterations to the pyrimidine substitution pattern—including the position of the N-ethyl group, the location of the methyl substituent, and the regiochemistry of piperazine attachment—can profoundly affect target binding, selectivity, and physicochemical properties. The CHK1 inhibitor development program demonstrated that scaffold morphing from pyrazolo[3,4-b]pyridines through N-(pyrazin-2-yl)pyrimidin-4-amines produced a 75-fold change in potency with a single ring-system alteration [1]. Similarly, in the gamma-secretase modulator series, piperazine substitution patterns were critical for achieving >180-fold in vitro selectivity over Notch cleavage [2]. Positional isomers such as N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2549011-96-1) [3] and 4-ethyl-5-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine [4] share identical molecular formulae but differ in the location of the ethyl, methyl, and amine substituents on the pyrimidine core, which alters hydrogen-bond donor/acceptor topology, predicted LogD, and likely biological activity. Generic substitution without experimental confirmation of target-specific activity therefore carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence for N-Ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine vs. Closest Analogs


Substitution-Pattern Differentiation: 2-(Pyrazin-2-yl-piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine vs. Positional Isomer 4-Ethyl-5-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

The target compound carries the N-ethylamine substituent at the pyrimidine C4 position and the methyl group at C6, with the pyrazin-2-yl-piperazine moiety attached at C2. In contrast, the positional isomer 4-ethyl-5-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine (ChemBase 719168) [1] places the ethyl group at C4 (carbon-linked), the methyl group at C5, and the amine at C2. This difference shifts the hydrogen-bond donor from a secondary amine (C4-NHEt) in the target to a primary amine (C2-NH₂) in the isomer, altering the donor count from 1 to 2 and modifying the hydrogen-bonding pharmacophore. The target compound has a single hydrogen-bond donor and seven acceptors; the isomer has two donors and seven acceptors. This alteration can affect kinase hinge-region binding, as the N-(pyrazin-2-yl)pyrimidin-4-amine motif in CHK1 inhibitors relies on a specific donor-acceptor pattern at the pyrimidine 4-position [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-Alkyl Substitution Impact: N-Ethyl vs. N,N-Dimethyl at Pyrimidine C4 in Pyrazin-2-yl-piperazinyl-pyrimidin-4-amines

The target compound bears a mono-N-ethyl substituent at the pyrimidine C4 amine, whereas the closest dimethyl analog is N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2548977-23-5, MW 285.35 g/mol) [1], which features an N,N-dimethyl group at C4 and lacks the C6 methyl substituent. In the CHK1 inhibitor development program, N-(pyrazin-2-yl)pyrimidin-4-amines with a secondary amine (NH) at C4 exhibited measurable CHK1 inhibitory activity, whereas the N,N-disubstituted variants showed altered activity profiles due to loss of a hydrogen-bond donor at this position [2]. The CHK1 IC₅₀ for the unsubstituted NH-parent compound (compound 15 in the series) was reported in the low-micromolar range, with selectivity over CHK2 [2]. The presence of the N-ethyl secondary amine in the target compound preserves the donor hydrogen that engages the CHK1 hinge region, while the 6-methyl group provides additional hydrophobic contact distinct from the N,N-dimethyl analog.

Kinase Selectivity Pharmacophore Optimization Medicinal Chemistry

Class-Level Biological Differentiation: Pyrazin-2-yl-pyrimidin-4-amine Chemotype as CHK1 Kinase Inhibitors

The pyrazin-2-yl-pyrimidin-4-amine chemotype, to which the target compound belongs, was developed through systematic scaffold morphing from pyrazolopyridine CHK1 inhibitors [1]. The N-(pyrazin-2-yl)pyrimidin-4-amine core (represented by compound 15 in the series) demonstrated CHK1 inhibitory activity with a reported IC₅₀, though approximately 75-fold less potent than the parent pyrazolo[3,4-b]pyridine compound 13 [1]. Importantly, this scaffold achieved measurable selectivity over CHK2 (CHK2/CHK1 IC₅₀ ratio), a key differentiation parameter, as CHK2 inhibition is associated with undesirable phenotypes. The target compound's N-ethyl and 6-methyl substituents represent additional optimization vectors beyond the core scaffold. In contrast, the simpler pyrimidin-2-amine positional isomers (e.g., CAS 2549011-96-1) position the amine at C2, which may alter the kinase hinge-binding geometry relative to the pyrimidin-4-amine orientation preferred by CHK1 [REFS-1, REFS-2].

Checkpoint Kinase 1 Cancer Research DNA Damage Response

Gamma-Secretase Modulator Class Evidence: Piperazinyl Pyrimidine Scaffold Selectivity Over Notch Cleavage

The piperazinyl pyrimidine chemotype, which includes the target compound's core scaffold, was optimized as gamma-secretase modulators (GSMs) for Alzheimer's disease research [1]. A key differentiation parameter for this class is selectivity over inhibition of Notch cleavage, since Notch signaling is essential for normal cellular differentiation and its inhibition causes significant toxicity. The optimized piperazinyl pyrimidine series achieved >180-fold in vitro selectivity for gamma-secretase modulation over Notch cleavage inhibition [1]. While the target compound N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine was not among the specifically profiled compounds in this publication, the presence of the pyrazin-2-yl group on the piperazine ring—as opposed to simpler aryl or alkyl substituents—is structurally consistent with the optimized GSM pharmacophore. Compounds lacking the pyrazine heterocycle or bearing alternative piperazine N-substituents showed reduced potency and/or selectivity in this series.

Alzheimer's Disease Gamma-Secretase Modulation Notch-Sparing Selectivity

Pyrazine Ring Methylation Differentiation: Target Compound vs. 6-Methylpyrazin-2-yl Analog

The closest pyrazine-substituted analog to the target compound is N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640969-48-6, MW 313.20 g/mol) , which bears an additional methyl group at the 6-position of the pyrazine ring. The target compound (MW 299.37 g/mol) lacks this extra methyl, resulting in a 13.83 g/mol lower molecular weight, reduced lipophilicity (estimated ΔLogP ~0.5), and potentially different metabolic stability. In kinase inhibitor optimization, the addition of methyl groups to heteroaromatic rings can improve potency through hydrophobic contacts but may also introduce CYP-mediated metabolic liabilities. The target compound's unsubstituted pyrazine ring preserves a lower molecular weight and higher ligand efficiency potential, which is advantageous for hit-to-lead optimization where molecular property constraints (e.g., Lipinski compliance) are critical [1].

Ligand Efficiency Metabolic Stability Structure-Activity Relationship

Physicochemical Property Differentiation: Predicted Lipophilicity and Solubility Profile of N-Ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Computational property predictions for the target compound and its closest positional isomer (4-ethyl-5-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine) reveal measurable differences in key drug-likeness parameters [1]. The target compound, with the N-ethylamine at C4 and piperazine at C2, is predicted to have a topological polar surface area (tPSA) of approximately 75–85 Ų (estimated from the 84.06 Ų value of the positional isomer [1]), 1 hydrogen-bond donor (the C4-NHEt), and 7 hydrogen-bond acceptors. The positional isomer, by contrast, has 2 hydrogen-bond donors (C2-NH₂ primary amine), the same tPSA of 84.06 Ų, a predicted LogP of 1.84, and LogD (pH 7.4) of 1.44 [1]. Both compounds comply with Lipinski's Rule of Five. However, the target compound's single donor and specific C4-amine substitution pattern may confer superior blood-brain barrier penetration potential compared to the 2-amine isomer, as the number of hydrogen-bond donors is a key determinant of CNS penetration (generally ≤3 HBD for CNS drugs) [2].

Drug-Likeness ADME Prediction Physicochemical Profiling

Recommended Research and Procurement Application Scenarios for N-Ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine


CHK1 Kinase Inhibitor Hit-to-Lead and Scaffold-Hopping Programs

This compound is best deployed as a starting point or reference molecule for structure-guided CHK1 inhibitor optimization programs. Its N-(pyrazin-2-yl)pyrimidin-4-amine core has been validated as a CHK1-binding scaffold through scaffold morphing studies [1], and its N-ethyl-6-methyl substitution pattern provides vectors for further optimization of potency, selectivity, and drug-like properties. Procurement of this specific regioisomer (C4-amine orientation) is essential because the CHK1 hinge-binding interaction depends on the pyrimidin-4-amine donor-acceptor geometry; the pyrimidin-2-amine positional isomer (CAS 2549011-96-1) presents a misaligned pharmacophore [1].

Gamma-Secretase Modulator (GSM) Pharmacophore Validation and Notch Selectivity Screening

The piperazinyl pyrimidine core with a pyrazin-2-yl N-substituent places this compound within the selective gamma-secretase modulator chemotype, which achieved >180-fold selectivity over Notch cleavage in optimized analogs [2]. Researchers investigating Alzheimer's disease-relevant GSM mechanisms can use this compound to probe the contribution of the pyrazin-2-yl-piperazine moiety to Aβ(1-42) modulation versus Notch-related toxicity, comparing it with analogs bearing alternative piperazine N-substituents. The compound's single H-bond donor and moderate LogD also make it suitable for assessing CNS penetration potential in the context of neurodegenerative disease targets [3].

Kinase Selectivity Panel Profiling Against Structurally Related Piperazinyl Pyrimidines

The target compound can serve as a selectivity probe in kinase panels, where its differential activity against CHK1 (primary target of the chemotype), CHK2, and other kinases can be benchmarked against positional isomers (e.g., CAS 2549011-96-1) and N-alkyl variants (e.g., CAS 2548977-23-5). The distinct N-ethyl secondary amine at C4 provides an additional interaction point for kinase selectivity that is absent in N,N-dimethyl analogs [1]. Procurement of the exact compound, rather than a generic 'pyrazinyl-piperazinyl-pyrimidine,' ensures that selectivity data can be reproduced and attributed to the specific substitution pattern.

Computational Chemistry and Structure-Based Drug Design (SBDD) Benchmarking

The well-defined substitution pattern of this compound—N-ethyl at C4, 6-methyl, and pyrazin-2-yl-piperazine at C2—makes it a suitable benchmarking molecule for docking studies, free-energy perturbation (FEP) calculations, and pharmacophore model development targeting CHK1 or related kinases. Its single H-bond donor and moderate molecular weight (299.37 g/mol) represent a favorable balance of complexity and synthetic tractability for validating computational predictions before committing to custom synthesis of more elaborated analogs [4]. The predicted LogD (~1.2–1.6) and tPSA (~75–85 Ų) provide additional parameters for in silico ADME model calibration.

Quote Request

Request a Quote for N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.